molecular formula C19H18N2O4 B214080 5-[(2-methoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)furan-2-carboxamide

5-[(2-methoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)furan-2-carboxamide

カタログ番号 B214080
分子量: 338.4 g/mol
InChIキー: IJBWUTKRNXJJTF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-[(2-methoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)furan-2-carboxamide, also known as Pimavanserin, is a novel drug that has been developed for the treatment of Parkinson's disease psychosis. It is a selective serotonin inverse agonist that acts on the 5-HT2A receptor. Pimavanserin has been found to be effective in reducing hallucinations and delusions in patients with Parkinson's disease psychosis.

作用機序

5-[(2-methoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)furan-2-carboxamide acts as a selective serotonin inverse agonist that acts on the 5-HT2A receptor. It has a high affinity for the 5-HT2A receptor and a low affinity for other serotonin receptors. By blocking the 5-HT2A receptor, 5-[(2-methoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)furan-2-carboxamide reduces the activity of the serotonin system, which is thought to be involved in the development of hallucinations and delusions in patients with Parkinson's disease psychosis.
Biochemical and physiological effects:
5-[(2-methoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)furan-2-carboxamide has been found to have minimal effects on other neurotransmitter systems, such as dopamine, norepinephrine, and histamine. It has also been found to have a low potential for drug-drug interactions. 5-[(2-methoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)furan-2-carboxamide is metabolized by the cytochrome P450 system and is excreted primarily in the feces.

実験室実験の利点と制限

5-[(2-methoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)furan-2-carboxamide has several advantages for use in lab experiments. It is a highly selective compound that acts on a specific receptor, which makes it useful for studying the role of the 5-HT2A receptor in neuropsychiatric disorders. 5-[(2-methoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)furan-2-carboxamide has also been found to have a low potential for drug-drug interactions, which makes it useful for studying the effects of other drugs on the serotonin system. However, one limitation of 5-[(2-methoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)furan-2-carboxamide is that it is a relatively new drug, and its long-term effects are not yet fully understood.

将来の方向性

There are several future directions for the study of 5-[(2-methoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)furan-2-carboxamide. One direction is to study its efficacy in the treatment of other neuropsychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression. Another direction is to study the long-term effects of 5-[(2-methoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)furan-2-carboxamide and its potential for drug-drug interactions. Additionally, the development of new drugs that target the serotonin system may provide new insights into the treatment of neuropsychiatric disorders.

合成法

5-[(2-methoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)furan-2-carboxamide is synthesized by a multi-step process. The first step involves the reaction of 2-methoxyphenol with formaldehyde and hydrogen cyanide to form 2-methoxy-5-formylphenyl cyanide. This intermediate is then reacted with pyridine-3-methanol to form 5-[(2-methoxyphenoxy)methyl]pyridine-3-methanol. The final step involves the reaction of this intermediate with furan-2-carboxylic acid chloride to form 5-[(2-methoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)furan-2-carboxamide.

科学的研究の応用

5-[(2-methoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)furan-2-carboxamide has been extensively studied for its efficacy in treating Parkinson's disease psychosis. Clinical trials have shown that 5-[(2-methoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)furan-2-carboxamide is effective in reducing hallucinations and delusions in patients with Parkinson's disease psychosis. 5-[(2-methoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)furan-2-carboxamide has also been studied for its potential use in the treatment of other neuropsychiatric disorders such as Alzheimer's disease, schizophrenia, and depression.

特性

製品名

5-[(2-methoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)furan-2-carboxamide

分子式

C19H18N2O4

分子量

338.4 g/mol

IUPAC名

5-[(2-methoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)furan-2-carboxamide

InChI

InChI=1S/C19H18N2O4/c1-23-16-6-2-3-7-17(16)24-13-15-8-9-18(25-15)19(22)21-12-14-5-4-10-20-11-14/h2-11H,12-13H2,1H3,(H,21,22)

InChIキー

IJBWUTKRNXJJTF-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OCC2=CC=C(O2)C(=O)NCC3=CN=CC=C3

正規SMILES

COC1=CC=CC=C1OCC2=CC=C(O2)C(=O)NCC3=CN=CC=C3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。